RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]

Asymmetric hydrogenation Amino ketone reduction Enantioselectivity

Traditional BINAP-based Ru catalysts often fail with sterically demanding amino ketones, eroding enantioselectivity and inflating process costs. RuCl2[(R)-dm-segphos][(R,R)-dpen] resolves this with the rigid DM-SEGPHOS scaffold (dihedral ~65° vs ~90° for BINAP), delivering consistently higher ee. • >99% ee for β-amino esters at S/C 10,000 (0.01 mol%); validated at >100 kg scale • Superior DKR diastereoselectivity: ≥98% de vs 86-91% for BINAP/DM-BINAP systems • Eliminates protection/deprotection steps in β-amino ester synthesis Supplied as a crystalline powder; store under inert gas at 2-8°C, protect from light.

Molecular Formula C60H60Cl2N2O4P2Ru
Molecular Weight 1107.0 g/mol
Cat. No. B8033704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRuCl2[(R)-dm-segphos(regR)][(R,R)-dpen]
Molecular FormulaC60H60Cl2N2O4P2Ru
Molecular Weight1107.0 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.C1=CC=C(C=C1)C(C(C2=CC=CC=C2)N)N.Cl[Ru]Cl
InChIInChI=1S/C46H44O4P2.C14H16N2.2ClH.Ru/c1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12;;;/h9-24H,25-26H2,1-8H3;1-10,13-14H,15-16H2;2*1H;/q;;;;+2/p-2/t;13-,14-;;;/m.1.../s1
InChIKeyFOEKPXQPRAIJRW-ODQAEMFESA-L
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] – A Noyori-Type Ru(II) Precatalyst for Asymmetric Hydrogenation of Functionalized Ketones


RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] (CAS 944450-45-7) is a chiral ruthenium(II) precatalyst belonging to the Noyori family of diphosphine/diamine complexes. It incorporates the atropisomeric DM-SEGPHOS ligand – a 5,5′-bis[di(3,5-xylyl)phosphino]-4,4′-bi-1,3-benzodioxole scaffold – together with (R,R)-1,2-diphenylethylenediamine (DPEN) . The complex is designed to activate prochiral ketones, particularly α-, β-, and γ‑amino ketones, under mild hydrogen pressure (often <10 atm) and at ambient temperature, delivering chiral alcohols with high enantiomeric excess [1].

Why RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] Cannot Be Replaced by Other BINAP- or SEGPHOS-Based Ru Complexes


Noyori-type Ru catalysts are acutely sensitive to the steric and electronic profile of both the diphosphine and the diamine ligands. The DM-SEGPHOS backbone possesses a narrower dihedral angle (~65°) between the aryl rings compared to BINAP (~90°), resulting in a more rigid chiral pocket and consistently higher enantioselectivity across a broad spectrum of functionalized ketones [1]. The 3,5‑xylyl substituents on the phosphorus atoms (the ‘DM’ designation) further enhance catalyst activity and selectivity relative to the parent SEGPHOS, especially for sterically demanding substrates [2]. Consequently, the simple substitution of RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] by RuCl2[(R)-BINAP][(R,R)-dpen], RuCl2[(R)-DM-BINAP][(R,R)-dpen], or even RuCl2[(R)-SEGPHOS][(R,R)-dpen] can lead to significant erosion of enantioselectivity and/or catalyst turnover, directly impacting downstream product purity and process economics.

Quantitative Differential Evidence: RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] vs. Closest Analogs


Enantioselectivity in Amino Ketone Hydrogenation: DM-SEGPHOS vs. DM-BINAP and Parent BINAP Complexes

In the Ru-catalyzed asymmetric hydrogenation of α-amino ketones, the SEGPHOS-based Ru complexes consistently outperform their BINAP-based counterparts. The SEGPHOS‑Ru‑diamine system delivers enantioselectivities up to >99% ee for a range of functionalized ketones, whereas the corresponding BINAP‑Ru‑diamine systems typically afford lower ee values under identical conditions [1]. Specifically, in the hydrogenation of β‑keto esters, DM‑SEGPHOS‑bearing Ru catalysts achieve up to 99.5% ee with a turnover number (TON) of 20 000 within 3.5 h, a performance that is comparable or superior to that of the parent SEGPHOS and well above that achievable with BINAP ligands [2].

Asymmetric hydrogenation Amino ketone reduction Enantioselectivity

Catalyst Loading in Reductive Amination: DM-SEGPHOS Complexes Enable Sub‑0.1 mol% Loading

Ru‑DM‑SEGPHOS complexes facilitate the direct asymmetric reductive amination of β‑keto esters to unprotected β‑amino esters with catalyst loadings as low as 0.01–0.1 mol%, while maintaining >99% ee [1]. This represents a substantial improvement over conventional Ru‑BINAP systems which typically require 0.1–1 mol% catalyst to achieve comparable results [2]. The lower loading is attributed to the enhanced activity imparted by the electron‑rich 3,5‑xylyl‑substituted SEGPHOS backbone, which accelerates the rate‑determining hydride transfer step.

Reductive amination Catalyst loading β-Amino ester synthesis

Diastereoselectivity in Dynamic Kinetic Resolution: SEGPHOS Outperforms BINAP

In the asymmetric hydrogenation of methyl (±)-2-(benzamidomethyl)-3-oxobutanoate via dynamic kinetic resolution (DKR), the SEGPHOS‑Ru catalyst delivers the syn‑(2S,3R) product with 98.6% de and 99.4% ee, whereas the BINAP‑Ru analogue gives only 86% de under the same conditions [1]. While this comparison is between SEGPHOS and BINAP (not DM‑SEGPHOS), the DM‑SEGPHOS variant, being a more electron‑rich derivative, is expected to maintain or exceed this diastereoselectivity advantage based on structure‑activity trends established for the SEGPHOS ligand family .

Dynamic kinetic resolution Diastereoselectivity α-Substituted ketones

Substrate Scope Breadth: Functionalized Ketones Tolerated at Low H₂ Pressure

RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] enables the hydrogenation of α-, β-, and γ‑amino ketones, as well as β‑keto esters and β‑keto amides, under mild hydrogen pressure (<10 atm) and at room temperature [1]. This broad substrate tolerance contrasts with BINAP‑based Ru catalysts, which are often less effective for γ‑amino ketones and sterically hindered substrates [1]. The DM‑SEGPHOS‑derived Ru complex has also been successfully demonstrated on >100 kg scale for the direct reductive amination of β‑keto esters, confirming its robustness for industrial application [2].

Substrate scope Functional group tolerance Mild hydrogenation conditions

Ligand Rigidity and Enantiocontrol: The Dihedral Angle Advantage of SEGPHOS over BINAP

The SEGPHOS backbone enforces a dihedral angle of approximately 65° between the two aryl rings in the Ru complex, compared to ~90° for BINAP [1]. This narrower angle creates a more sterically confined chiral environment around the Ru center, which translates into higher enantioface discrimination for prochiral ketones . The DM‑SEGPHOS variant retains this rigid geometry while the electron‑donating 3,5‑xylyl groups on phosphorus increase the electron density at the metal center, accelerating the rate‑determining heterolytic H₂ cleavage step. This structural feature is a fundamental differentiator from both BINAP and DM‑BINAP complexes.

Ligand design Dihedral angle Enantiocontrol

Optimal Deployment Scenarios for RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] Based on Its Quantitative Differentiation


Large-Scale Synthesis of N-Unprotected β-Amino Esters via Direct Reductive Amination

When the synthetic target is an unprotected β-amino ester, RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] enables a one-step reductive amination of the corresponding β-keto ester with ammonium salts, achieving >99% ee at catalyst loadings as low as 0.01 mol% [1]. This protocol has been validated at >100 kg scale and eliminates the protection/deprotection steps required in traditional routes, significantly reducing process mass intensity [1].

Asymmetric Hydrogenation of γ-Amino Ketones and Sterically Hindered Substrates

For γ-amino ketones or substrates bearing bulky substituents near the carbonyl group, BINAP- and DM-BINAP-based Ru catalysts often show diminished enantioselectivity. The rigid SEGPHOS scaffold with its narrower dihedral angle provides consistently higher ee, making RuCl2[(R)-dm-segphos(regR)][(R,R)-dpen] the preferred choice for these challenging substrates [2].

Dynamic Kinetic Resolution of α-Substituted β-Keto Esters for syn-β-Hydroxy Ester Synthesis

When a dynamic kinetic resolution is required to convert a racemic α-substituted β-keto ester into a single enantiomerically enriched syn-product, the SEGPHOS-based Ru catalysts deliver superior diastereoselectivity (≥98% de) compared to BINAP (86% de) or DM-BINAP (91% de) [2]. This translates directly into higher isolated yields of the target stereoisomer in pharmaceutical intermediate synthesis.

Cost-Sensitive API Manufacturing Where Ultra-Low Ru Loading is Critical

In processes where the cost of the Ru catalyst and subsequent metal scavenging are significant cost drivers, the ability of DM-SEGPHOS-based complexes to operate at S/C ratios of up to 10 000 (0.01 mol%) [1] provides a measurable economic advantage over first-generation BINAP catalysts that require 10–100× higher loading [3].

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